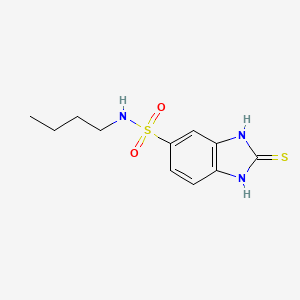

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide

Description

Properties

IUPAC Name |

N-butyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-2-3-6-12-18(15,16)8-4-5-9-10(7-8)14-11(17)13-9/h4-5,7,12H,2-3,6H2,1H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPBRHPJHWMQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Attachment of the Butyl Group: The butyl group is usually introduced through alkylation reactions using butyl halides.

Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide has the molecular formula and a molecular weight of approximately 285.39 g/mol. Its structure includes a benzodiazole ring with a sulfonamide group and a butyl side chain, which contributes to its reactivity and biological activity.

Scientific Research Applications

The compound has been investigated for various applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide serves as a versatile building block in organic synthesis. It can undergo nucleophilic and electrophilic substitution reactions, enabling the creation of more complex molecules.

Biology

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties due to its sulfonamide component, which acts as a competitive inhibitor of dihydropteroate synthase, crucial for bacterial folate synthesis .

- Anticancer Potential : Research indicates that derivatives of this compound may disrupt DNA replication processes in cancer cells, suggesting potential applications as anticancer agents.

Medicine

- Therapeutic Applications : The compound is being explored for its anti-inflammatory properties and potential use in drug development. Its mechanism involves interaction with specific enzymes and receptors, leading to modulation of biological pathways .

Industry

- Specialty Chemicals : N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide is utilized in the production of specialty chemicals due to its unique properties, which allow for the design of drug-like compounds with multiple biological activities .

Case Studies

Mechanism of Action

The mechanism of action of N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The benzodiazole ring can interact with various receptors and proteins, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-butyl-2-sulfanyl-1H-benzimidazole-6-sulfonamide

- N-butyl-2-sulfanyl-1H-1,3-benzothiazole-6-sulfonamide

- N-butyl-2-sulfanyl-1H-1,3-benzoxazole-6-sulfonamide

Uniqueness

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide is unique due to the presence of both sulfanyl and sulfonamide groups on the benzodiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide features a unique arrangement of sulfur and nitrogen atoms that contribute to its reactivity and interaction with biological systems. The presence of the sulfonamide group allows for hydrogen bonding with enzyme active sites, while the sulfanyl group can interact with thiol groups in proteins, modulating their functions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. The sulfonamide moiety is known for its role in inhibiting enzyme activity by forming hydrogen bonds at active sites, which can lead to various cellular effects including:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Modulation of Cellular Pathways : By interacting with proteins and receptors, it can influence signaling pathways that are crucial for cell survival and proliferation.

Biological Activities

Research indicates that N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide exhibits several notable biological activities:

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values which suggest its potential as an antibacterial agent .

2. Anticancer Activity

Studies have reported that this compound exhibits anticancer properties across multiple cancer cell lines. For example, it has shown effectiveness against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines. The IC50 values indicate that it can induce apoptosis in these cancer cells, making it a candidate for further development in cancer therapy .

3. Anti-inflammatory Effects

Research suggests that N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Q & A

Basic: What are the recommended synthetic routes for preparing N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonylation of a benzodiazole precursor. A method adapted from benzimidazole derivatives (e.g., ) suggests:

React 2-n-butyl-1H-benzodiazole with a sulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride) in anhydrous dichloromethane.

Use triethylamine as a base to neutralize HCl byproducts.

Optimize regioselectivity by controlling temperature (0–5°C for exothermic reactions) and stoichiometry (1:1.1 molar ratio of precursor to sulfonyl chloride).

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers.

Key Consideration: Reaction may yield mixed isomers (e.g., 5- vs. 6-sulfonamide), requiring careful NMR analysis (¹H and ¹³C) to confirm regiochemistry .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals, particularly for sulfonamide (-SO₂NH-) and thiol (-SH) groups. For example, sulfonamide protons appear at δ 7.5–8.5 ppm in DMSO-d₆ .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error.

- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and separate isomers .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., DMSO/ethanol) .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement: Employ SHELXL ( ) for small-molecule refinement. Key steps:

- Solve phase problem via direct methods (SHELXS).

- Refine anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding with PLATON.

Example: A related benzimidazole derivative showed C–S bond lengths of 1.76–1.79 Å and torsion angles <5° for planar sulfonamide groups .

Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be systematically analyzed?

Answer:

- Step 1: Rule out impurities via HPLC-MS.

- Step 2: Perform variable-temperature NMR (VT-NMR) to assess dynamic effects (e.g., rotameric equilibria in sulfonamide groups).

- Step 3: Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)).

Case Study: In , a ¹H NMR doublet at δ 2.85 ppm was initially misassigned but corrected via HSQC to a butyl chain CH₂ adjacent to sulfur .

Advanced: How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Answer:

- Graph Set Analysis ( ): Use Etter’s notation to classify motifs (e.g., D(2) for N–H⋯O=S interactions).

- Key Interactions:

Advanced: What strategies mitigate byproduct formation during sulfonylation reactions?

Answer:

- Kinetic Control: Lower reaction temperature (0°C) to favor monosubstitution over disulfonylation.

- Protecting Groups: Temporarily block the thiol (-SH) with trityl chloride to prevent competing reactions.

- Workup: Quench excess sulfonyl chloride with ice-cold NaHCO₃, followed by extraction with ethyl acetate .

Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?

Answer:

- Docking Studies (AutoDock Vina): Screen against biological targets (e.g., carbonic anhydrase) using sulfonamide as a zinc-binding group.

- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiol groups).

Validation: Compare with experimental IC₅₀ values from enzymatic assays .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.